molecular formula C15H19N3O B2750647 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline CAS No. 2195937-66-5

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline

Cat. No.: B2750647
CAS No.: 2195937-66-5
M. Wt: 257.337
InChI Key: SOPDDEDUBDWJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline is a chemical compound that belongs to the class of quinoxalines, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This compound is characterized by the presence of a methyl group at the second position and a 1-methylpiperidin-4-yloxy group at the third position of the quinoxaline ring. Quinoxalines are known for their diverse biological activities and are used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline typically involves the reaction of 2-methylquinoxaline with 1-methylpiperidin-4-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to improve yield and purity, as well as the use of continuous flow reactors for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxalines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxalines.

    Substitution: Various substituted quinoxalines depending on the nucleophile used.

Scientific Research Applications

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2-Methylquinoxaline: Lacks the 1-methylpiperidin-4-yloxy group.

    3-[(1-Methylpiperidin-4-yl)oxy]quinoxaline: Lacks the methyl group at the second position.

    Quinoxaline: The parent compound without any substituents.

Uniqueness

2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]quinoxaline is unique due to the presence of both the methyl group at the second position and the 1-methylpiperidin-4-yloxy group at the third position. These substituents contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-methyl-3-(1-methylpiperidin-4-yl)oxyquinoxaline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O/c1-11-15(19-12-7-9-18(2)10-8-12)17-14-6-4-3-5-13(14)16-11/h3-6,12H,7-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPDDEDUBDWJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OC3CCN(CC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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